molecular formula C10H12O4S B597921 Methyl 3-methyl-4-(methylsulfonyl)benzoate CAS No. 1226776-89-1

Methyl 3-methyl-4-(methylsulfonyl)benzoate

Cat. No.: B597921
CAS No.: 1226776-89-1
M. Wt: 228.262
InChI Key: HGCXHVVZFLKCQA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-4-(methylsulfonyl)benzoate is an organic compound with the molecular formula C10H12O4S. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a methyl group and a methylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-4-(methylsulfonyl)benzoate typically involves the esterification of 3-methyl-4-(methylsulfonyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-4-(methylsulfonyl)benzoate undergoes various types of chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-methyl-4-(methylsulfonyl)benzoic acid.

    Reduction: Methyl 3-methyl-4-(methylsulfonyl)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methyl-4-(methylsulfonyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4-(methylsulfonyl)benzoate
  • Methyl 3-(methylsulfonyl)benzoate
  • Methyl 3-methoxy-4-(methylsulfonyl)benzoate

Uniqueness

Methyl 3-methyl-4-(methylsulfonyl)benzoate is unique due to the presence of both a methyl group and a methylsulfonyl group on the aromatic ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and specific reactivity patterns, which are not observed in its analogs.

Properties

IUPAC Name

methyl 3-methyl-4-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-7-6-8(10(11)14-2)4-5-9(7)15(3,12)13/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCXHVVZFLKCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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